molecular formula C18H19ClN2O2 B267124 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B267124
M. Wt: 330.8 g/mol
InChI Key: OBMBWKKCRFOEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier (SUMO) protein NEDD8. NEDD8 conjugation is essential for the activation of the cullin-RING E3 ubiquitin ligase (CRL) complex, which is involved in the ubiquitination and degradation of proteins. Inhibition of NAE by 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide leads to the accumulation of NEDD8-conjugated proteins, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the accumulation of NEDD8-conjugated proteins. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy. In addition, 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a potent and selective inhibitor of NAE, making it a valuable tool for studying the ubiquitin-proteasome pathway. It has been extensively studied in preclinical models of cancer and has shown promising results in combination therapy. However, 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has also been shown to have off-target effects, which can complicate data interpretation. In addition, 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

For 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers for patient selection, and the optimization of combination therapy regimens. In addition, 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases, which warrant further investigation.

Synthesis Methods

2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzoic acid, followed by the reaction of the resulting intermediate with 3-methylbutanoyl chloride. The final product is obtained through the reaction of the intermediate with 4-chloroaniline. The synthesis method for 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is well-documented and has been optimized for large-scale production.

Scientific Research Applications

2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This leads to the accumulation of NEDD8-conjugated proteins, which can induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.

properties

Product Name

2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

2-chloro-N-[4-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)11-17(22)20-13-7-9-14(10-8-13)21-18(23)15-5-3-4-6-16(15)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

OBMBWKKCRFOEPZ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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